molecular formula C21H22N2O3S B2366070 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 1797648-06-6

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2366070
CAS No.: 1797648-06-6
M. Wt: 382.48
InChI Key: GTZTWYWCWYCMOV-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a benzofuran ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran can be reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Formation of Piperidin-4-ylmethylamine: Piperidine can be reacted with formaldehyde and hydrogen cyanide to form piperidin-4-ylmethylamine.

    Coupling Reaction: The benzofuran-2-carbonyl chloride can then be reacted with piperidin-4-ylmethylamine to form the intermediate compound.

    Formation of Thiophen-3-ylacetic Acid: Thiophene can be reacted with bromoacetic acid to form thiophen-3-ylacetic acid.

    Final Coupling: The intermediate compound can be reacted with thiophen-3-ylacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and sometimes catalysts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, including as anti-inflammatory, anti-cancer, and anti-microbial agents.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a different position of the thiophene ring.

    N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide lies in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-20(11-16-7-10-27-14-16)22-13-15-5-8-23(9-6-15)21(25)19-12-17-3-1-2-4-18(17)26-19/h1-4,7,10,12,14-15H,5-6,8-9,11,13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZTWYWCWYCMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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